molecular formula C42H61KO16 B12839499 potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

Cat. No.: B12839499
M. Wt: 861.0 g/mol
InChI Key: YLSUMFQEBHBMQB-UIAZACTHSA-M
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Description

The compound “potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, carboxyl groups, and hydroxyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the addition of various functional groups. Typical synthetic routes may include:

    Formation of the core structure: This step involves the construction of the picene core through cyclization reactions.

    Functional group addition: Carboxyl and hydroxyl groups are introduced through oxidation and substitution reactions.

    Chiral resolution: The separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: Temperature, pressure, and catalysts are optimized to maximize yield and purity.

    Scale-up processes: Techniques such as continuous flow chemistry may be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxyl groups, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with different functional groups.

    Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Enzyme studies: The compound’s interaction with enzymes can be studied to understand its biological activity.

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic applications: Investigation of its potential therapeutic effects in treating diseases.

    Diagnostic tools: Use in the development of diagnostic assays.

Industry

    Material science: Application in the development of new materials with unique properties.

    Agriculture: Potential use as a bioactive compound in agricultural products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Signal transduction pathways: Modulation of cellular signaling pathways.

    Gene expression: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Potassium picene derivatives: Compounds with similar core structures but different functional groups.

    Carboxylated polycyclic aromatic hydrocarbons: Molecules with multiple carboxyl groups attached to aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C42H61KO16

Molecular Weight

861.0 g/mol

IUPAC Name

potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/p-1/t19-,21?,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

YLSUMFQEBHBMQB-UIAZACTHSA-M

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)[O-].[K+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+]

Origin of Product

United States

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